Senbusine A

Description

Contextualization of the Aconitum Genus as a Source of Diterpenoid Alkaloids

The genus Aconitum, a member of the Ranunculaceae family, is widely recognized as a rich source of diterpenoid alkaloids. researchgate.netmdpi.com These plants, distributed across the temperate regions of the Northern Hemisphere, have been utilized for centuries in traditional medicine. researchgate.net The genus is characterized by the presence of medicinally important aconitine-type diterpenoid alkaloids. researchgate.net Over 450 derivatives of C19 and C20-diterpenoid alkaloids have been identified from Aconitum species. researchgate.net Senbusine A is a prominent diterpenoid alkaloid isolated from several Aconitum species, including Aconitum carmichaeli, Aconitum ferox, and Aconitum laciniatum. vulcanchem.com

Significance of Diterpenoid Alkaloids in Natural Product Chemistry

Diterpenoid alkaloids represent a fascinating and complex family of natural products that have long captured the interest of researchers. mdpi.comsioc-journal.cn Their intricate, cage-like structures, multiple stereogenic centers, and dense oxygenation patterns make them challenging targets for total synthesis. sioc-journal.cn These compounds exhibit a broad spectrum of biological activities, making them valuable leads for drug discovery. mdpi.com The structural complexity and diverse pharmacological properties of diterpenoid alkaloids underscore their importance in the field of natural product chemistry. mdpi.comsioc-journal.cn

Overview of this compound's Position in Diterpenoid Alkaloid Classification

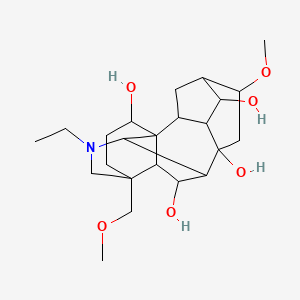

Diterpenoid alkaloids are broadly classified based on the number of carbon atoms in their core skeleton, primarily into C₁₈, C₁₉, and C₂₀ types. mdpi.comrsc.org this compound falls under the C₁₉-diterpenoid alkaloid category, which is the largest group. mdpi.comvulcanchem.com Specifically, it is classified as an aconitine-type C₁₉-diterpenoid alkaloid. rsc.orgmdpi.com This classification is based on its hexacyclic framework and specific substituent groups. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₇NO₆ |

| Molecular Weight | 423.50 g/mol |

| IUPAC Name | 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16,18-tetrol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

This data is compiled from available chemical databases. vulcanchem.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. Its presence in traditionally used medicinal plants from the Aconitum genus provides a strong ethnobotanical rationale for scientific inquiry. vulcanchem.com Furthermore, its unique chemical structure, characteristic of the complex diterpenoid alkaloid family, presents a compelling challenge for synthetic and medicinal chemists. sioc-journal.cn Preliminary research has indicated that this compound possesses anti-inflammatory properties, further justifying in-depth studies to understand its pharmacological potential. vulcanchem.comnih.gov Unlike some highly toxic diterpenoid alkaloids such as aconitine (B1665448), this compound lacks ester moieties, which may contribute to a different biological activity profile. vulcanchem.com The exploration of its bioactivity and structure-activity relationships contributes to the broader understanding of diterpenoid alkaloids and their potential as therapeutic agents. rsc.org

Properties

CAS No. |

82202-95-7 |

|---|---|

Molecular Formula |

C23H37NO6 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |

InChI |

InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3 |

InChI Key |

FNRMXORIKJLSGX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Senbusine a

Historical Context of Senbusine A Isolation

The discovery and isolation of this compound are rooted in the extensive phytochemical investigations of the Aconitum genus, a plant group with a long history in traditional medicine, particularly in Asia. The early 1980s marked a significant period in the exploration of diterpenoid alkaloids from these plants. The initial report detailing the isolation and structure of this compound, along with its companion compounds Senbusine B and C, emerged from studies on the roots of Aconitum carmichaelii from China. A key publication in 1982 by Chohachi Konno, Masayoshi Shirasaka, and Hiroshi Hikino stands as a pivotal moment in the history of this compound, laying the groundwork for its chemical characterization. scispace.comacs.org

Natural Sources of this compound and Related Compounds

The primary and most well-documented natural source of this compound is the root of Aconitum carmichaelii Debeaux. scispace.comacs.orgnih.gov This plant, commonly known as Chinese aconite or Fuzi, is a member of the Ranunculaceae family and is native to East Asia. nih.govwikipedia.org Its roots are rich in a complex mixture of diterpenoid alkaloids, which are considered its principal pharmacological and toxic components. nih.govnih.gov this compound is one of numerous alkaloids that have been successfully isolated from the root extracts of this species. researchgate.net

Table 1: Diterpenoid Alkaloids from Aconitum carmichaelii

| Alkaloid Type | Examples |

|---|---|

| Diester Diterpene Alkaloids (DDAs) | Aconitine (B1665448), Hypaconitine, Mesaconitine |

| Monoester Diterpene Alkaloids (MDAs) | Carmichaeline, Neoline |

Beyond A. carmichaelii, this compound has also been identified in other species of the Aconitum genus. Notably, its presence has been confirmed in Aconitum laciniatum, a species used in Bhutanese traditional medicine. nih.govphytomednepal.comresearchgate.net This finding suggests a broader distribution of this compound within the Aconitum genus.

The genera Consolida and Delphinium, also belonging to the Ranunculaceae family, are known to produce a variety of diterpenoid alkaloids, although the specific presence of this compound in these genera is not as well-documented. wikipedia.orgwikipedia.orgox.ac.uk Phylogenetic studies have shown that Consolida is nested within Delphinium. wikipedia.org These genera are rich sources of structurally complex alkaloids, and while they share biosynthetic pathways with Aconitum, the specific alkaloid profiles can vary significantly between species. ox.ac.ukncsu.edu

Table 2: Related Genera and Their Alkaloid Characteristics

| Genus | Common Name | Known Alkaloid Types |

|---|---|---|

| Aconitum | Monkshood, Wolfsbane | C19 and C20-diterpenoid alkaloids |

| Consolida | Larkspur | Diterpenoid alkaloids |

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process typical for the separation of plant alkaloids. The general methodology begins with the extraction of the crude alkaloidal mixture from the dried and powdered plant material, usually the roots, using organic solvents.

Following extraction, a series of chromatographic techniques are employed to separate the individual compounds. While specific protocols may vary, the process generally includes:

Preliminary Separation: The crude extract is often subjected to acid-base extraction to separate the basic alkaloids from neutral and acidic components.

Column Chromatography: The enriched alkaloid fraction is then passed through columns packed with stationary phases like silica (B1680970) gel or alumina. Different solvent systems are used to elute the compounds based on their polarity, achieving a partial separation of the complex mixture.

Further Purification: Fractions containing this compound are often subjected to further rounds of chromatography, potentially including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to achieve a high degree of purity. researchgate.net

The purity of the isolated this compound is then assessed using analytical techniques such as HPLC and mass spectrometry.

Elucidation of the Aconitane (B1242193) Skeleton of this compound

The structural elucidation of this compound revealed that it possesses an aconitane skeleton, a characteristic feature of many C19-norditerpenoid alkaloids found in Aconitum species. researchgate.net The determination of this complex structure was accomplished through a combination of spectroscopic and chemical methods.

Key techniques employed in the structural characterization include:

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments were crucial in determining the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provided the elemental composition, allowing for the determination of the molecular formula.

Chemical Methods:

Acid Hydrolysis: This technique was used to cleave any ester groups present and to help identify the core structure of the alkaloid. researchgate.net

Through the comprehensive analysis of the data obtained from these methods, the precise arrangement of atoms in the aconitane skeleton of this compound was established. researchgate.net

Synthetic Methodologies for Senbusine a and Its Analogues

Strategies for the Total Synthesis of Complex Diterpenoid Alkaloids

The total synthesis of diterpenoid alkaloids is a formidable task due to their unique and complex molecular architectures. sioc-journal.cnacs.org These natural products feature polycyclic, often bridged frameworks that are densely functionalized. sioc-journal.cn Synthetic chemists have devised several strategic approaches to tackle these challenges, often drawing inspiration from their biosynthetic pathways. acs.orgnih.gov

A common theme in the biosynthesis of these alkaloids is the late-stage introduction of a nitrogen atom onto a pre-existing diterpene scaffold, followed by skeletal rearrangements. acs.orgnih.govthieme-connect.com This natural strategy has inspired synthetic approaches where a complex carbocyclic core is constructed first, followed by the installation of the characteristic nitrogen-containing heterocycle. thieme-connect.com

Key retrosynthetic disconnections often involve powerful ring-forming reactions that can rapidly build molecular complexity from simpler precursors. Strategies that have proven invaluable in this field include:

Cycloaddition Reactions: Transforms such as the Diels-Alder reaction are frequently employed to construct core bicyclic or tricyclic systems with high stereocontrol. escholarship.orgnih.gov For instance, an oxopyrrolium Diels-Alder cycloaddition was a key step in the synthesis of the arcutane skeleton, a related diterpenoid alkaloid structure. escholarship.orgnih.gov

Fragment Coupling Strategies: More convergent approaches involve the synthesis of two or more complex fragments which are then joined late in the synthesis. This modularity allows for the development and optimization of synthetic routes to each fragment independently. researchgate.net

Cascade Reactions: Designing a sequence where multiple bonds are formed in a single, orchestrated process can significantly improve efficiency. Radical cascades and aza-Prins cascades have been explored for the construction of multiple rings within the alkaloid core. thieme-connect.com

Chemical Network Analysis: Computational tools can be used to analyze the complex bond network of a target molecule, helping to identify the most simplifying retrosynthetic disconnections, which may not be intuitively obvious. escholarship.orgnih.gov This approach can reveal powerful strategies for disconnecting bridged ring systems into more manageable fused ring precursors. nih.gov

The table below summarizes some of the strategic bond disconnections used in the synthesis of complex diterpenoid alkaloid cores.

| Synthetic Strategy | Description | Key Bond Formations | Example Application Area |

| Cycloaddition | Utilizes pericyclic reactions to form multiple C-C bonds and set stereocenters simultaneously. | C-C bonds within a 6-membered ring. | Formation of a key tetracyclic intermediate in arcutinidine synthesis. escholarship.orgnih.gov |

| Radical Cascade | A sequence initiated by a radical which triggers a series of intramolecular cyclizations. | C-C bonds in polycyclic systems. | Attempted construction of the B and D rings of the aconitine (B1665448) skeleton. thieme-connect.com |

| Mannich-type Cyclization | Formation of a C-C bond adjacent to a nitrogen atom via an iminium ion intermediate. | C-C and C-N bonds in nitrogen heterocyles. | Formation of the hexacyclic skeleton of aconitine alkaloids. researchgate.net |

| Hofmann-Löffler-Freytag (HLF) | A nitrogen-centered radical abstracts a hydrogen atom, leading to a new C-N bond and a heterocyclic ring. | C-N bond in the piperidine (B6355638) ring. | Conversion of an ent-kaurane skeleton to an atisine (B3415921) skeleton. researchgate.net |

Key Reactions and Stereoselective Approaches in Senbusine A Synthesis

While a dedicated total synthesis for this compound is not extensively detailed in readily available literature, the synthesis of related C19 and C20 diterpenoid alkaloids provides a clear blueprint of the key reactions required. The primary challenge lies in the stereoselective construction of the polycyclic core and the precise installation of various oxygenated functional groups. sioc-journal.cnethz.ch

Stereoselective synthesis, the ability to produce a single desired stereoisomer, is paramount. ethz.ch This is achieved through several methods:

Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst to influence the formation of new stereocenters. ethz.ch

Key reactions that are instrumental in building the complex frameworks of this compound and its relatives include:

Diels-Alder Reaction: As mentioned, this [4+2] cycloaddition is a powerful tool for forging the cyclohexene (B86901) rings often found in the core of these molecules, such as in the synthesis of neofinaconitine. researchgate.net The facial selectivity of the diene and dienophile can be controlled to set multiple stereocenters with high precision. researchgate.net

Mannich Reaction: This reaction is crucial for forming the nitrogen-containing rings. Intramolecular versions of the Mannich reaction, often involving N-acyliminium ions, are used to forge the complete hexacyclic skeleton of related aconitine alkaloids. thieme-connect.comresearchgate.net

Radical Cyclizations: Reactions involving radicals, for example, using tributyltin hydride, can create bicyclic systems and form challenging C-C bonds. nih.gov

Reductive C-C Bond Formation: Samarium(II) iodide (SmI2) is a powerful single-electron reducing agent that can mediate C-C bond formations, such as pinacol-type couplings, to construct highly bridged frameworks. escholarship.orgnih.gov

The stereochemical control in these reactions is often substrate-controlled, where the existing stereocenters in a complex intermediate direct the approach of reagents, leading to a single diastereomer. ethz.chrsc.org

| Reaction Type | Purpose in Synthesis | Example Reagents | Structural Outcome |

| Diels-Alder Cycloaddition | Construction of core 6-membered rings. | Heat or Lewis Acid Catalyst | Forms cyclohexene rings with defined stereochemistry. researchgate.net |

| Intramolecular Mannich Reaction | Formation of nitrogen-containing heterocycles. | Acid or Lewis Acid | Cyclization to form piperidine or related N-heterocycles. thieme-connect.com |

| Radical Cyclization | Formation of bicyclic systems. | Tributyltin hydride, AIBN | Creation of [2.2.2] bicyclic systems. nih.gov |

| Reductive Coupling | Forging C-C bonds in sterically hindered environments. | Samarium(II) iodide (SmI2) | Formation of bridged ring systems. escholarship.org |

Development of Analogues through Synthetic Modification

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships. This is often achieved through semi-synthesis, where the natural product is isolated and then chemically modified, or by diverting intermediates in a total synthesis pathway. researchgate.net

Ester derivatives are common analogues. The synthesis of Senbusine Acetate (B1210297), specifically 14-O-acetylthis compound, involves the targeted acylation of the hydroxyl group at the C14 position. researchgate.net This can be accomplished using standard esterification methods.

A general procedure for creating an ester derivative from a parent alkaloid with a free hydroxyl group involves reacting it with an acylating agent.

Reaction: Alcohol + Acylating Agent → Ester

Acylating Agents: Typically an acid anhydride (B1165640) (e.g., acetic anhydride for acetate esters) or an acyl chloride (e.g., acetyl chloride).

Conditions: The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct. researchgate.net

Similar modifications can be performed on other hydroxyl groups within the molecule, provided they are accessible, or by using protecting group strategies to achieve selectivity. For example, the synthesis of lipo-alkaloids from the related compound aconitine was achieved via transesterification, replacing an existing acetyl group with a long-chain fatty acid ester. researchgate.net

The nitrogen heterocycle is a defining feature of diterpenoid alkaloids and a key target for synthetic modification. nih.govmdpi.com Biosynthetically, the piperidine ring is formed by incorporating a nitrogen atom, often from an amino acid, into the diterpene skeleton. nih.gov Synthetic strategies often mimic this by forming the C-N bonds to close the ring.

Key synthetic transformations that allow for the formation and modification of the nitrogen heterocycle include:

Reductive Amination: A ketone or aldehyde can be reacted with an amine (or ammonia) to form an imine, which is then reduced in situ to form a new amine and C-N bond. masterorganicchemistry.com This is a fundamental method for introducing nitrogen.

Hofmann-Löffler-Freytag (HLF) Reaction: This powerful reaction allows for the synthesis of pyrrolidine (B122466) or piperidine rings. It involves the generation of a nitrogen-centered radical from an N-haloamine, which then performs an intramolecular 1,5-hydrogen atom transfer, followed by cyclization. researchgate.net This has been used to create the atisine skeleton. researchgate.net

N-Dealkylation and N-Acylation: The nitrogen atom in the final ring system can be modified. For example, N-dealkylation can be followed by the introduction of different alkyl or acyl groups to generate a library of analogues.

Advances in Sustainable Synthetic Routes for Diterpenoid Alkaloids

The synthesis of complex molecules like diterpenoid alkaloids traditionally involves long synthetic sequences with many steps, often generating significant chemical waste. jocpr.com Modern synthetic chemistry is increasingly focused on developing more sustainable or "green" routes. jocpr.com The core principles of green chemistry guide these advancements.

Key areas of improvement relevant to alkaloid synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions are particularly effective in this regard.

Use of Catalysis: Catalytic reactions (using small amounts of a substance to drive a reaction) are preferred over stoichiometric reagents. This reduces waste and often allows for milder reaction conditions. Rhodium-catalyzed C-H annulation is an example of a modern, efficient catalytic method for building ring systems. nih.gov

Safer Solvents and Reagents: There is a major push to replace hazardous organic solvents (like dichloromethane) with greener alternatives such as water, ethanol, or supercritical CO2. jocpr.com

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Photochemical reactions, which use light to drive transformations, are one such approach. acs.org

While the synthesis of complex diterpenoid alkaloids remains challenging, applying these green chemistry principles, such as developing highly efficient catalytic cascade reactions, is a key goal for future synthetic endeavors in this field. researchgate.net

Structure Activity Relationship Sar Studies of Senbusine a and Diterpenoid Alkaloid Scaffolds

Principles of Structure-Activity Relationship in Diterpenoid Alkaloid Research

The fundamental principle of SAR in diterpenoid alkaloid research is to systematically modify the chemical structure of a parent compound and observe how these changes affect its biological activity. preprints.org This process allows researchers to identify key pharmacophores—the essential structural features required for a specific biological interaction. rsc.org For diterpenoid alkaloids, these studies often focus on the type, number, and position of various functional groups attached to the complex polycyclic core. nih.govresearchgate.net

Diterpenoid alkaloids are broadly classified based on their carbon skeletons into C18, C19, and C20 types, each with numerous subtypes. mdpi.comresearchgate.net This structural diversity provides a rich platform for SAR studies. mdpi.com Researchers often synthesize a series of derivatives by adding, removing, or modifying functional groups like hydroxyls, ester groups, and methoxy (B1213986) groups at different positions on the alkaloid skeleton. preprints.org The biological activity of these derivatives is then compared to the original compound to deduce the role of each structural element. preprints.orgmdpi.com

The insights gained from SAR studies are not only crucial for optimizing the therapeutic properties of these alkaloids but also for reducing their inherent toxicity. rsc.org For example, it has been observed that the toxicity of certain C19-diterpenoid alkaloids is linked to the presence of specific ester groups. nih.govtaylorandfrancis.com By understanding these relationships, it becomes possible to design new compounds with improved safety profiles.

Identification of Key Structural Features for Biological Modulation

Through extensive SAR studies, researchers have identified several key structural features within the diterpenoid alkaloid scaffold that are critical for modulating their biological activity. These include the presence and nature of ester groups, the substitution patterns at specific carbon atoms, and the characteristics of the nitrogen atom within the heterocyclic system. researchgate.netrsc.orgrsc.org

The number and position of ester groups have a profound impact on the biological activity, particularly the cytotoxicity, of diterpenoid alkaloids. rsc.orgmdpi.com Studies have shown that C19-diterpenoid alkaloids with two ester groups, such as aconitine (B1665448) and hypaconitine, exhibit significantly stronger cytotoxic effects compared to compounds like Senbusine A and chasmanine, which lack ester substituents. rsc.orgmdpi.com

Hydrolysis of the ester groups, a process that can occur during traditional herbal preparation methods, generally leads to a significant reduction in toxicity. rsc.orgtaylorandfrancis.com For instance, the mono-ester derivative benzoylaconine (B606023) is considerably less toxic than its diester parent, aconitine. nih.gov Further hydrolysis to the alcohol amine diterpenoid, aconine, results in an even more substantial decrease in toxicity. nih.gov

The type of ester group also plays a role. For example, in some C20-diterpenoid alkaloids, anisoate esters were found to be more potent than other ester derivatives like simple benzoyl esters. rsc.org These findings highlight the critical role of ester groups in the pharmacological profile of diterpenoid alkaloids. mdpi.com

| Compound | Number of Ester Groups | Relative Cytotoxicity |

| Aconitine | 2 | High |

| Hypaconitine | 2 | High |

| This compound | 0 | Low |

| Chasmanine | 0 | Low |

Specific positions on the C19-diterpenoid alkaloid (C19-DA) skeleton have been identified as crucial for their biological activity. SAR studies have pinpointed C-8, C-10, and C-14 as key active sites. rsc.org The substituents at these positions can significantly influence the molecule's interaction with its biological targets.

For instance, the presence of a long-chain ester group at the C-8 position has been associated with increased cytotoxic activity. researchgate.netrsc.org Similarly, modifications at the C-14 position, such as the introduction of a benzoyl group, are known to be important for activity. nih.gov The presence of a hydroxyl group at C-10 is another structural feature that can impact the biological profile. cdnsciencepub.com

The nitrogen atom within the heterocyclic ring is also a critical determinant of activity. rsc.orgresearchgate.net Its basicity and spatial arrangement contribute to the molecule's ability to bind to receptors. frontiersin.org When the nitrogen atom is part of an amide group or in an N-deethyl form, a decrease in analgesic activity has been observed. nih.gov

Acylation, the process of adding an acyl group, at specific hydroxyl positions on the diterpenoid alkaloid scaffold is a key strategy for modulating biological activity. nih.gov Studies on atisine-type C20-diterpenoid alkaloids have shown that acylation at C-11 and C-15 can enhance the cytotoxic activity compared to the parent alkaloids with hydroxyl groups at these positions. nih.gov In some cases, 6-acylation has been found to be critical for producing cytotoxic effects. rsc.org

The nature of the acyl group itself can have varying effects. For example, while simple benzoyl esters were generally less active, substitutions with cinnamoyl, p-nitrobenzoyl, and m-trifluoromethylbenzoyl groups were found to be effective in enhancing cytotoxicity. rsc.org Furthermore, the presence of a hydroxyl group at the C-6 position appears to be a requirement for the cytotoxic effects of some acylated derivatives. nih.gov These findings underscore the importance of acylation as a tool for fine-tuning the biological properties of diterpenoid alkaloids. nih.govescholarship.org

Computational and In Silico Approaches to SAR Analysis

In recent years, computational and in silico methods have become increasingly valuable tools in the study of structure-activity relationships for diterpenoid alkaloids. preprints.orgmdpi.com These approaches, which include quantitative structure-activity relationship (QSAR) analysis and molecular docking, allow researchers to predict the biological activities of compounds and understand their interactions with target molecules at a molecular level. preprints.orgeurekaselect.com

In silico analysis facilitates the rational design of new drug candidates by providing quantitative predictions of a molecule's activity based on its structural features. preprints.org These computational tools can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources. ajopred.comijprems.com

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (such as a diterpenoid alkaloid) when it binds to a specific protein target. ijprems.commdpi.com This method simulates the binding process and calculates a scoring function to estimate the binding affinity and stability of the resulting complex. ajopred.comijprems.comnih.gov

By visualizing the docked poses, researchers can gain insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-target recognition. mdpi.comnih.gov For diterpenoid alkaloids, molecular docking studies have been employed to understand their interactions with various biological targets, including enzymes and receptors. eurekaselect.commdpi.comtechscience.com

For example, docking studies have helped to elucidate the binding modes of diterpenoid alkaloids to targets like acetylcholinesterase, providing a rationale for their observed enzyme inhibitory activity. mdpi.com These in silico investigations are instrumental in identifying potential drug targets and in the rational design of new, more potent inhibitors. ajopred.commdpi.com The binding energies obtained from docking simulations can also help to rank potential drug candidates for further experimental validation. mdpi.comrsc.org

Exploration of SAR Landscapes

The exploration of the structure-activity relationship (SAR) landscape for C19-diterpenoid alkaloids, the class to which this compound belongs, reveals critical insights into how specific structural modifications influence their biological activities. gardp.org These alkaloids, characterized by a complex, cage-like pentacyclic structure, offer multiple sites for chemical alteration, leading to a wide range of pharmacological effects. frontiersin.orgnih.gov

Studies on the lycoctonine-type C19-diterpenoid alkaloids, for instance, have demonstrated that their pharmacological activities are intrinsically linked to their basic skeletal structure. bohrium.com The toxicity, a prominent feature of many Aconitum alkaloids, is significantly modulated by the nature of substituents at positions C8 and C14. nih.govunibas.it Generally, diester diterpenoid alkaloids, which possess an acetyl group at C8 and a benzoyl or anisoyl group at C14, exhibit the highest toxicity. nih.govunibas.it The process of de-esterification at these positions markedly reduces toxicity. For example, the mono-ester alkaloid benzoylaconine is 200 times less toxic than its diester parent, aconitine. nih.govunibas.it Further hydrolysis to the alcohol amine diterpenoid alkaloid, aconine, can decrease toxicity by a factor of 1000. nih.govunibas.it

Research into the analgesic properties of C19-diterpenoid alkaloids has identified several key structural features necessary for potent activity. researchgate.net These include:

A tertiary amine in ring A. researchgate.net

An acetoxyl or an ethoxyl group at the C-8 position. researchgate.net

An aromatic ester at the C-14 position. researchgate.net

The saturation of ring D. researchgate.net

The importance of the substituents is highlighted by the potent analgesic activity of compounds like 8-O-ethylyunaconitine and 8-O-deacetyl-8-O-ethylcrassicauline A. researchgate.net

In the context of anticancer activity, various C19-diterpenoid alkaloids, including this compound, have been evaluated for their cytotoxicity against different cancer cell lines. rsc.org Studies on delpheline and delcosine (B12295418) derivatives showed that specific acyl-derivatives could act as chemosensitizers, reversing multidrug resistance in cancer cells by interfering with P-glycoprotein (P-gp) drug efflux activity. bohrium.com Aconitine, oxonitine, and deoxyaconitine (B2769737) have demonstrated strong cytotoxic activities against HCT8, MCF7, and HePG2 cancer cell lines, respectively. rsc.org The structural relatives of this compound, namely Senbusine B and C, are also derivatives of isotalatizidine, and Senbusine B has shown cytotoxic activity. researchgate.netresearchgate.net

The table below summarizes the key structure-activity relationships for various C19-diterpenoid alkaloids based on available research findings.

| Compound/Derivative Class | Structural Modification | Observed Biological Activity | Reference |

| Aconitine-type (General) | Diester at C8 (acetyl) and C14 (benzoyl/anisoyl) | High toxicity | nih.gov, unibas.it |

| Benzoylaconine | Mono-ester (hydrolysis of C8-acetyl) | 200-fold less toxic than aconitine | nih.gov, unibas.it |

| Aconine | Alcohol amine (hydrolysis of both esters) | 1000-fold less toxic than aconitine | nih.gov, unibas.it |

| Crassicauline A Analogs | 8-O-deacetyl-8-O-ethyl substitution | Potent analgesic activity | researchgate.net |

| Yunaconitine Analogs | 8-O-ethyl substitution | Potent analgesic activity | researchgate.net |

| Lycoctonine-type (Delpheline/Delcosine derivatives) | Acyl-derivatization | Moderate chemosensitizing effects on MDR cancer cells | bohrium.com |

| Aconitine, Oxonitine, Deoxyaconitine | Parent compounds | Strong cytotoxic activities against various cancer cell lines | rsc.org |

Research Gaps in Detailed SAR Studies for C19-Diterpenoid Alkaloids

Despite decades of research into the complex chemistry and diverse biological activities of C19-diterpenoid alkaloids, significant gaps remain in the understanding of their structure-activity relationships. rsc.org

A primary deficiency is the lack of detailed and quantitative SAR (QSAR) studies. rsc.org While numerous natural and derivatized C19-diterpenoid alkaloids have been screened for activities like cytotoxicity, these studies are often preliminary, and a comprehensive SAR analysis has not been reported. rsc.org This prevents the development of predictive models that could guide the synthesis of more potent and selective derivatives.

Furthermore, the existing research on the mechanisms of action for these alkaloids is often superficial. rsc.org For cytotoxic compounds, for example, a full elucidation of their molecular targets and pathways is required to move beyond broad activity screening and toward precise, target-based drug design. rsc.org

There is also a notable disconnect between in vitro and in vivo studies. rsc.org Many compounds show promising activity in cell-based assays, but there is a need for more extensive animal studies to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

The research landscape is also characterized by an uneven focus on the different structural types of diterpenoid alkaloids. While C19 and C20-diterpenoid alkaloids have been widely investigated, C18-diterpenoid alkaloids are less studied. mdpi.com Similarly, the bioactivities of bis-diterpenoid alkaloids have not been thoroughly explored, despite their potential for unique interactions with biological targets. mdpi.com Finally, existing studies often use a limited number of insect or cell species, overlooking potential species-specific responses that could be crucial for developing targeted therapies or pesticides. mdpi.com

Mechanistic Investigations of Senbusine A S Biological Actions

Cellular Targets of Senbusine A

Identification of Protein Targets

The precise molecular targets of this compound are not yet fully elucidated. However, research into its biological activities and those of structurally similar C19-diterpenoid alkaloids provides insight into its potential protein targets.

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines, including HCT8 (colon), MCF7 (breast), and HePG2 (liver). rsc.org The mechanisms of related diterpenoid alkaloids often involve the modulation of key cellular signaling pathways. For instance, the alkaloid aconitine (B1665448) has been shown to affect the mitogen-activated protein kinase (MAPK) signal transduction system and apoptosis-related genes. rsc.org Furthermore, studies on other alkaloids from the Aconitum genus, the source of this compound, indicate that a primary mechanism of action can be the blockade of voltage-gated sodium channels (NaV). researchgate.net This suggests that proteins within these signaling cascades and specific ion channels are probable targets for this compound.

General approaches to identifying the direct protein targets of small molecules include genetic and genomic methods, proteomic analysis comparing protein expression before and after drug treatment, and chemical proteomics using probes to isolate binding partners. danaher.com

Receptor Binding Studies

Specific receptor binding assays for this compound have not been detailed in the available scientific literature. Receptor binding assays are critical laboratory techniques used to measure the interaction and affinity of a ligand (like this compound) for a specific receptor. numberanalytics.comnumberanalytics.com These studies, which can be performed using various formats such as filtration assays or scintillation proximity assays (SPA), are essential for identifying direct receptor targets and understanding a compound's pharmacological profile. nih.gov

While direct data on this compound is lacking, mechanistic studies on analogous compounds suggest potential receptor interactions. For example, novel compounds derived from lappaconitine (B608462), an alkaloid from the same family, have been shown to interact with beta-adrenergic receptors. researchgate.net Additionally, other norditerpenoid alkaloids have been assessed using competitive binding assays against targets like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). core.ac.uk These findings highlight potential receptor families that could be investigated for this compound binding in future studies.

Impact on Cellular Components and Organelles

Research has demonstrated that this compound exerts effects at the cellular level, primarily through cytotoxicity in cancer cells. rsc.org This activity implies a significant impact on essential cellular components and organelles responsible for cell survival and proliferation.

The cytotoxic effects of related C19-diterpenoid alkaloids have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. rsc.org Apoptosis induction often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, processes that are intrinsically linked to the mitochondria. rsc.org The mitochondrion is a key organelle in apoptosis, releasing factors like cytochrome c to initiate the caspase cascade. Therefore, it is a probable target for this compound's cytotoxic action.

Furthermore, studies of similar compounds that induce cell cycle arrest at the G1/S or G2/M phase point to an impact on the cell nucleus, where cell cycle checkpoints are regulated, and on the associated protein machinery. rsc.org Cellular stressors and chemical compounds can disrupt the normal function of numerous organelles, including the endoplasmic reticulum and lysosomes, leading to cellular dysfunction. mdpi.com While this compound's cytotoxic profile suggests it impacts organelles central to cell life and death, detailed studies on its specific effects on the morphology and function of individual organelles have not been reported.

Data Tables

Table 1: Cytotoxic Activity of Selected Diterpenoid Alkaloids This table summarizes the reported cytotoxic activities of this compound and related compounds against various human cancer cell lines. Activity is often reported as the IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Activity/Finding | Reference |

| This compound | HCT8, MCF7, HePG2 | Tested for cytotoxic activity | rsc.org |

| Aconitine | HCT8, MCF7, HePG2 | Exhibited strong cytotoxic activity | rsc.org |

| Hypaconitine | HCT8, MCF7, HePG2 | Exhibited strong cytotoxic activity | rsc.org |

| Mesaconitine | HCT8, MCF7, HePG2 | Exhibited strong cytotoxic activity | rsc.org |

| Oxonitine | HCT8, MCF7, HePG2 | Exhibited strong cytotoxic activity | rsc.org |

| Chasmanine | HCT8, MCF7, HePG2 | Tested for cytotoxic activity | rsc.org |

| Crassicauline A | HCT8, MCF7, HePG2 | Tested for cytotoxic activity | rsc.org |

| Deoxyaconitine (B2769737) | HCT8, MCF7, HePG2 | Tested for cytotoxic activity | rsc.org |

Preclinical Research and Mechanistic Insights for Senbusine a and Analogues

In Vitro Mechanistic Studies of Senbusine A

In vitro studies using cellular models have provided initial insights into the molecular mechanisms of this compound. These investigations focus on how the compound affects cells at a molecular level, including its influence on cell signaling pathways, cell survival, and proliferation.

Cell-based assays are crucial tools for understanding the specific signaling pathways affected by a compound. bioivt.combmglabtech.comcriver.com For Aconitum alkaloids, including this compound, research has utilized various cell lines to explore their biological effects. science.gov While detailed pathway elucidation specifically for this compound is not extensively documented in the provided results, studies on related Aconitum alkaloids suggest interactions with key cellular signaling components. For instance, various Aconitum alkaloids have been tested for their effects on ion channels, such as the G protein-coupled inwardly-rectifying potassium (GIRK) channels and the human ether-à-go-go-related gene (hERG) channels, using techniques like the whole-cell patch-clamp method. researchgate.netrsc.org this compound, when tested at a concentration of 10 μM, showed low inhibitory activity (6-21%) on hERG K+ channels and did not exert remarkable activity on GIRK channels. researchgate.net This suggests that its primary mechanism of action may lie elsewhere.

Further research is needed to delineate the specific signaling cascades, such as MAPK or other pathways critical to cell survival and proliferation, that are modulated by this compound. nih.gov

A significant focus of in vitro research on this compound has been its cytotoxic effects on cancer cells, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgplos.org

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. science.gov For example, it was tested against H460 (non-small-cell lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. science.gov The induction of apoptosis is a key mechanism for its anti-cancer potential. nih.govjmb.or.kr Studies on related diterpenoid alkaloids have shown that they can induce cell cycle arrest, for example at the G0/G1 phase, by modulating the levels of cyclin-dependent kinases (CDKs). While direct evidence for this compound is limited, this points to a common mechanism for this class of compounds.

Table 1: Cytotoxicity of this compound and a Related Compound Against Various Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (μM) |

|---|---|---|---|

| This compound | H460 | Non-small-cell lung | Not specified |

| MCF-7 | Breast adenocarcinoma | Not specified | |

| Hep G2 | Hepatocellular carcinoma | Not specified | |

| Diterpenoid Alkaloids (C19) | A549 | Non-small-cell lung | 7.97 - 28.42 |

| H460 | Non-small-cell lung | 7.97 - 28.42 |

Data sourced from multiple studies on Aconitum alkaloids. science.gov

The assessment of a compound's selectivity is critical to determine its potential as a therapeutic agent. Ideally, a drug should target diseased cells (e.g., cancer cells) while sparing normal, healthy cells. nih.gov

In vitro studies on diterpene alkaloids from Aconitum have shown some degree of selectivity. For example, certain derivatives have demonstrated higher activity against cancer cell lines compared to normal cells. However, specific data on the selectivity of this compound between cancerous and non-cancerous cell lines is not detailed in the provided search results. Studies on its effects on hERG channels showed low inhibitory activity, which can be an indicator of lower cardiotoxicity risk, a form of tissue-specific selectivity. researchgate.net Further investigations are required to establish a comprehensive selectivity profile for this compound.

Animal Model Studies with Mechanistic Focus

Animal models are indispensable for validating in vitro findings and understanding the physiological and pharmacological effects of a compound in a whole organism. nih.govcoursicle.comsynapse.org

Compounds from Aconitum species have long been used in traditional medicine for their analgesic and anti-inflammatory properties. scielo.br Animal models are employed to scientifically validate these traditional uses. scielo.brrsc.orgnih.gov

While specific in vivo studies focusing solely on the analgesic and anti-inflammatory activities of isolated this compound are not extensively detailed, research on extracts containing this and other alkaloids demonstrates these effects. Standard models like the hot-plate test, acetic acid-induced writhing test for analgesia, and carrageenan-induced paw edema for inflammation are commonly used. scielo.brnih.gov These studies support the ethnopharmacological claims and suggest that diterpenoid alkaloids like this compound contribute to these biological activities. scielo.br

Understanding how a compound works within a living system is a key objective of preclinical research. nih.govnih.govnih.gov For analgesic and anti-inflammatory agents, this involves investigating their effects on pathways related to pain signaling and the inflammatory cascade. mdpi.com

The precise in vivo mechanisms of this compound are still under investigation. For many natural products with anti-inflammatory effects, the mechanism often involves the inhibition of pro-inflammatory mediators. The analgesic effects could be linked to interactions with the central or peripheral nervous system. For diterpenoid alkaloids, some in vivo metabolic studies have been conducted to understand their disposition and excretion, which provides foundational information for further mechanistic investigations. science.gov However, detailed molecular mechanism studies of this compound in animal models of pain and inflammation are not fully available in the provided results.

Therapeutic Potential Derived from Mechanistic Understandings of Senbusine a

Mechanistic Basis for Analgesic Potential

The analgesic properties of alkaloids from the Aconitum species are well-documented, and while the precise mechanism of Senbusine A is still under full investigation, its action is thought to align with that of other related diterpenoid alkaloids. The primary mechanism for analgesia in this class of compounds involves the modulation of voltage-gated sodium channels (Nav). frontiersin.orgmdpi.com These channels, particularly subtypes like Nav1.7, Nav1.8, and Nav1.9, are crucial for the transmission of pain signals from the peripheral nervous system to the central nervous system. frontiersin.org

Voltage-gated sodium channels are responsible for the generation and propagation of action potentials in nociceptors, the specialized sensory neurons that detect painful stimuli. nih.gov The Nav1.7 channel, in particular, acts as a threshold channel; its activity determines the baseline excitability of these neurons. frontiersin.orgnih.gov Other related alkaloids, such as Bullatine B, have been shown to exert analgesic effects by directly inhibiting the current of Nav1.7 channels. smolecule.com The activation of opioid receptors, which inhibits the release of neurotransmitters like substance P, is another major pathway for analgesia, though the role of this compound in this pathway is less clear. mdpi.compatsnap.comtg.org.au Research on other novel C20-diterpenoid alkaloids isolated from Aconitum carmichaelii has demonstrated significant analgesic activity in animal models, suggesting that this is a characteristic bioactivity for compounds with this skeletal structure. researchgate.net It is hypothesized that this compound contributes to pain relief by interacting with and inhibiting key voltage-gated sodium channels, thereby reducing neuronal excitability and dampening the transmission of pain signals.

Mechanistic Basis for Anti-inflammatory Potential

The anti-inflammatory effects of this compound are believed to stem from its ability to modulate key pathways involved in the inflammatory response. A major mechanism of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced by inflammatory stimuli and leads to the production of prostaglandins, key mediators of inflammation. derangedphysiology.comwikipedia.org

Research on extracts from Aconitum carmichaelii, which contains this compound, has shown a significant reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netamegroups.orgmdpi.com These cytokines are central to initiating and sustaining the inflammatory cascade. amegroups.orgnih.gov The mechanism appears to involve the downregulation of these cytokines and the inhibition of inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.netbiocrick.comnih.gov Studies on other diterpenoid alkaloids from related Aconitum species also report significant inhibitory activity against the production of these inflammatory mediators. researchgate.net By suppressing the expression of these critical pro-inflammatory molecules, this compound can likely interrupt the signaling pathways that lead to the classic signs of inflammation.

Mechanistic Basis for Anticancer Potential

This compound has demonstrated potential as an anticancer agent through various mechanisms, including inhibiting cancer cell growth, inducing programmed cell death, and potentially reversing resistance to other cancer drugs.

A fundamental characteristic of cancer is uncontrolled cell proliferation. therapyselect.de this compound has been evaluated for its cytotoxic and anti-proliferative effects against several human cancer cell lines. researchgate.netrsc.org Cytostatic drugs work by interfering with cell division, either by damaging DNA or disrupting the metabolic processes necessary for cell growth. therapyselect.de

Studies have identified this compound as a key contributor to the antitumor activity of traditional herbal preparations. rsc.org For instance, in an analysis of the Fuzi–Gancao herb pair extract, this compound/B was one of the top eight components responsible for the proliferation inhibition of HeLa cervical cancer cells. rsc.org The inhibition rates of different batches of this extract against HeLa cells ranged significantly, from 29.50% to 93.21%, highlighting the potent bioactivity of its constituents. rsc.org Furthermore, in-silico studies targeting ovarian cancer have suggested that this compound may act on targets like the proto-oncogene tyrosine-protein kinase (TERT). yzu.edu.cn

| Cancer Cell Line | Cancer Type | Observed Effect/Role | Source |

|---|---|---|---|

| H460 | Lung Cancer | Evaluated for cytotoxicity | researchgate.net |

| MCF-7 | Breast Cancer | Evaluated for cytotoxicity | researchgate.netrsc.org |

| HepG2 | Liver Cancer | Evaluated for cytotoxicity | researchgate.netrsc.org |

| HCT8 | Colon Cancer | Tested for cytotoxic activity | rsc.org |

| HeLa | Cervical Cancer | Identified as a main antitumor component in an extract with inhibitory effects | rsc.org |

Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer therapies. therapyselect.denih.gov Apoptosis can be initiated through two main pathways: the extrinsic pathway, triggered by external signals, and the intrinsic (or mitochondrial) pathway, triggered by internal cellular stress. wikipedia.orgteachmeanatomy.info Both pathways converge on the activation of caspases, a family of proteases that dismantle the cell. wikipedia.org

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). teachmeanatomy.info An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.govfrontiersin.org While direct studies on this compound are emerging, research on related aconitine-type alkaloids shows that they can induce apoptosis by increasing the Bax/Bcl-2 ratio and activating executioner caspases like caspase-3. frontiersin.org It is plausible that this compound shares this mechanism, triggering cell death in cancer cells by disrupting mitochondrial integrity and initiating the caspase cascade. frontiersin.orgresearchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of drugs. frontiersin.org A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to remove chemotherapeutic agents from the cell. nih.govcelerion.comnih.gov

Compounds that can inhibit these pumps are known as MDR reversal agents. nih.gov There is growing evidence that diterpenoid alkaloids from Aconitum species may play such a role. colab.wsresearchgate.net In-silico analysis has specifically identified this compound as a potential modulator of multidrug resistance protein 1 (ABCB1). yzu.edu.cn By inhibiting the function of P-glycoprotein, this compound could increase the intracellular concentration and efficacy of co-administered chemotherapy drugs, thereby re-sensitizing resistant cancer cells to treatment. frontiersin.org This suggests a significant potential for this compound to be used in combination therapies to overcome drug resistance.

Synergistic Potential of this compound with Other Therapeutic Agents

The potential of this compound to modulate complex biological pathways, particularly its role in reversing multidrug resistance, points toward its utility in synergistic combination therapies. nih.gov The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern cancer treatment.

Studies on related diterpenoid alkaloids have demonstrated synergistic effects with conventional chemotherapeutics. For example, the combination of lappaconitine (B608462) and the chemotherapy drug oxaliplatin (B1677828) showed enhanced cell cycle arrest in cancer cells. rsc.org The traditional use of Aconitum in multi-herb formulas, such as the Fuzi–Gancao pair, also implies a long-standing recognition of its synergistic properties. rsc.org By inhibiting MDR mechanisms, this compound could work synergistically with a wide range of anticancer drugs that are substrates of the P-glycoprotein pump, making them more effective at lower, less toxic concentrations. frontiersin.org While more direct research is needed, the existing evidence suggests that this compound could be a valuable component in combination regimens, enhancing the efficacy of existing treatments and combating drug resistance.

Research Gaps and Future Perspectives in Senbusine a Scholarship

Elucidation of Undefined Molecular and Cellular Targets

A primary area for future investigation is the comprehensive identification of Senbusine A's molecular and cellular targets. Although some studies have pointed to its effects on inflammatory pathways and ion channels, a complete picture of its direct binding partners and the full spectrum of cellular machinery it modulates is still lacking. vulcanchem.comresearchgate.net Current research indicates that this compound undergoes hepatic metabolism, primarily by cytochrome P450 enzymes like CYP3A4, leading to the formation of derivatives such as 16-O-demethylthis compound. vulcanchem.com However, the specific intracellular effectors responsible for its bioactivity are not fully understood. science.gov

Future research should employ advanced techniques to deconstruct the specific interactions of this compound within the cellular environment. Identifying the direct molecular targets is essential for a complete mechanistic understanding of its pharmacological effects.

Advanced Mechanistic Studies on Specific Biological Interactions

Building upon the identification of its molecular targets, advanced mechanistic studies are required to understand the precise nature of this compound's biological interactions. While it has been shown to possess anti-inflammatory and cytotoxic activities, the detailed molecular events that follow target engagement are not fully elucidated. vulcanchem.comrsc.org For instance, in a murine model of colitis, this compound was found to reduce macroscopic damage and suppress the production of interferon-gamma (IFN-γ) in colonic tissues. vulcanchem.com The underlying mechanism appears to involve the preservation of intestinal goblet cell integrity, which mitigates inflammation-driven barrier dysfunction. vulcanchem.com

Further research should focus on delineating the signaling pathways modulated by this compound. Investigating its influence on key cellular processes such as apoptosis, cell cycle regulation, and immune responses will provide a more granular understanding of its mechanism of action. researchgate.netresearchgate.net Techniques like photoaffinity labeling and covalent warhead profiling could be instrumental in capturing both transient and irreversible interactions with proteins, shedding light on its mode of action at a molecular level. axcelead-us.com

Development of Novel Synthetic Analogues with Enhanced Selectivity

The development of novel synthetic analogues of this compound presents a promising avenue for enhancing its therapeutic potential. The complex structure of diterpenoid alkaloids offers numerous sites for chemical modification, which could lead to analogues with improved selectivity and efficacy. rsc.orgrsc.org Structure-activity relationship studies have indicated that the presence and nature of ester groups can significantly influence the cytotoxicity of diterpenoid alkaloids. rsc.org For example, alkaloids with ester groups, such as aconitine (B1665448) and hypaconitine, have demonstrated stronger cytotoxic effects compared to those without, like this compound. rsc.org

Future synthetic efforts could focus on introducing or modifying functional groups at key positions of the this compound scaffold to enhance its interaction with specific biological targets. This approach could lead to the development of derivatives with a more favorable therapeutic index, potentially reducing off-target effects. The synthesis of hybrid compounds and the exploration of different substitution patterns have shown promise in modulating the biological activity of related alkaloids. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Profiling

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for a comprehensive mechanistic profiling of this compound. axcelead-us.comhumanspecificresearch.org These high-throughput techniques can provide a systems-level view of the cellular response to this compound, helping to uncover novel mechanisms of action and identify potential biomarkers. axcelead-us.comscielo.org.mx

Future studies should leverage these technologies to create a detailed molecular signature of this compound's activity. This will not only enhance our understanding of its pharmacology but also aid in the identification of patient populations that are most likely to respond to treatment. axcelead-us.com

Methodological Innovations in Preclinical Research for Diterpenoid Alkaloids

Advancements in preclinical research methodologies are crucial for the continued investigation of diterpenoid alkaloids like this compound. Innovations in analytical techniques, such as soft-ionization mass spectrometry (ESI-MS, LC-MS-MS), have significantly improved the ability to monitor and characterize these complex molecules from biological samples. hebmu.edu.cn Furthermore, the development of sophisticated in vitro and in vivo models is essential for accurately predicting clinical outcomes.

The use of cell membrane chromatography has emerged as a practical method for screening active components from complex herbal medicines and for studying drug-receptor interactions. acs.org For C20-diterpenoid alkaloids, advancements in synthetic strategies and methodologies are enabling the total synthesis of these complex natural products, which is crucial for further biological evaluation. researchgate.net

Future research should focus on developing and validating more predictive preclinical models, including three-dimensional organoid cultures and humanized animal models. These models can provide a more accurate representation of human physiology and disease, thereby improving the translation of preclinical findings to the clinic. Additionally, continued innovation in analytical and computational methods will be essential for unraveling the complex pharmacology of diterpenoid alkaloids. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.